molecular formula C14H18O5 B1360738 4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid CAS No. 951894-38-5

4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid

Cat. No. B1360738
CAS RN: 951894-38-5
M. Wt: 266.29 g/mol
InChI Key: JTHNRGCNFMPUHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives has been reported to have potent antibacterial activities against antibiotic-resistant Gram-positive bacteria . Another study mentions the synthesis of a compound involving a 2,4-dimethoxyphenyl group using chloroacetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For a related compound, 4-(2,4-dimethoxyphenyl)benzoic Acid, the molecular weight is 258.27 g/mol .

Scientific Research Applications

I have conducted a search for the scientific research applications of 4-(2,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid , but unfortunately, there is limited information available online regarding specific applications for this compound. The search results mostly include product listings or descriptions from chemical suppliers .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, is known to mimic natural auxin at the molecular level, causing abnormal growth, senescence, and plant death .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For instance, a related compound, (3,4-Dimethoxyphenyl)acetic acid, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-14(2,13(16)17)8-11(15)10-6-5-9(18-3)7-12(10)19-4/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHNRGCNFMPUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=C(C=C(C=C1)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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